An In-Depth Technical Guide to 4'-Acetyl-4-fluoro-3-methylbiphenyl: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4'-Acetyl-4-fluoro-3-methylbiphenyl: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release: A Comprehensive Technical Overview for Chemical Researchers and Drug Development Professionals
This guide provides a detailed exploration of 4'-Acetyl-4-fluoro-3-methylbiphenyl, a fluorinated biphenyl derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes with detailed protocols, and its potential applications as a key building block in the development of novel therapeutics. The information presented herein is intended to empower researchers and scientists in their pursuit of innovative drug design and synthesis.
Core Compound Identification and Properties
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Chemical Name: 4'-Acetyl-4-fluoro-3-methylbiphenyl
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CAS Number: 1179715-02-6[1]
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Molecular Formula: C₁₅H₁₃FO[1]
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Molecular Weight: 228.26 g/mol [1]
The structure of 4'-Acetyl-4-fluoro-3-methylbiphenyl incorporates a biphenyl scaffold, a foundational element in many biologically active molecules. The presence of a fluorine atom and a methyl group on one phenyl ring, along with an acetyl group on the other, provides a unique combination of steric and electronic properties. These features are highly desirable in medicinal chemistry for their potential to influence a compound's pharmacokinetic and pharmacodynamic profile.
Table 1: Physicochemical Properties of 4'-Acetyl-4-fluoro-3-methylbiphenyl
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO | [1] |
| Molecular Weight | 228.26 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Strategic Synthesis of 4'-Acetyl-4-fluoro-3-methylbiphenyl
The synthesis of 4'-Acetyl-4-fluoro-3-methylbiphenyl can be strategically approached through two well-established and versatile organic reactions: the Suzuki-Miyaura coupling and the Friedel-Crafts acylation. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Pathway A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3][4] This pathway involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
Proposed Reaction Scheme:
Caption: Proposed Suzuki-Miyaura coupling for 4'-Acetyl-4-fluoro-3-methylbiphenyl synthesis.
Detailed Experimental Protocol (Exemplary):
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Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-1-fluoro-2-methylbenzene (1.0 equiv), 4-acetylphenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
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Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
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Solvent Addition: Introduce a degassed solvent system, such as a mixture of toluene, ethanol, and water.
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Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 4'-Acetyl-4-fluoro-3-methylbiphenyl.
Pathway B: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring.[5] This pathway would involve the acylation of a 4-fluoro-3-methylbiphenyl precursor.
Proposed Reaction Scheme:
Caption: Proposed Friedel-Crafts acylation for 4'-Acetyl-4-fluoro-3-methylbiphenyl synthesis.
Detailed Experimental Protocol (Exemplary):
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Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, add a solution of 4-fluoro-3-methylbiphenyl (1.0 equiv) in a dry, inert solvent such as dichloromethane.
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Catalyst Addition: Cool the solution to 0 °C in an ice bath and add a Lewis acid catalyst, for example, anhydrous aluminum chloride (1.1 equiv), portion-wise.
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Acylating Agent Addition: Add acetyl chloride (1.05 equiv) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
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Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC.
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Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
The Role of Fluorinated Biphenyls in Drug Design and Development
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties of a molecule.[6][7][8][9][10][11] The strategic placement of fluorine can lead to:
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Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[11]
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Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing potency.
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Improved Pharmacokinetics: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[11]
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Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target receptor or enzyme.[11]
Biphenyl scaffolds are prevalent in a wide range of therapeutic agents due to their rigid yet tunable nature, allowing for precise orientation of substituents to interact with biological targets. The combination of a biphenyl core with fluorine substitution, as seen in 4'-Acetyl-4-fluoro-3-methylbiphenyl, makes it a highly valuable building block for the synthesis of novel drug candidates.
While specific pharmacological data for 4'-Acetyl-4-fluoro-3-methylbiphenyl is not extensively documented in publicly available literature, its structural motifs are present in molecules investigated for various therapeutic areas. For instance, fluorinated aromatic compounds are key components in the development of kinase inhibitors for cancer therapy and neurokinin 1 (NK1) receptor antagonists for the treatment of depression and chemotherapy-induced nausea.[12][13]
Potential Research Applications:
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Fragment-Based Drug Discovery: 4'-Acetyl-4-fluoro-3-methylbiphenyl can serve as a valuable fragment for screening against a variety of biological targets.
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Lead Optimization: The acetyl group provides a convenient handle for further chemical modification, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
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Synthesis of Complex Molecules: This compound can act as a key intermediate in the multi-step synthesis of more complex and potent drug candidates.
Safety and Handling
As with all laboratory chemicals, 4'-Acetyl-4-fluoro-3-methylbiphenyl should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4'-Acetyl-4-fluoro-3-methylbiphenyl is a fluorinated biphenyl derivative with significant potential in the field of drug discovery and development. Its strategic combination of a biphenyl scaffold, a fluorine atom, a methyl group, and a reactive acetyl handle makes it an attractive building block for medicinal chemists. The synthetic pathways outlined in this guide, based on robust and versatile reactions like the Suzuki-Miyaura coupling and Friedel-Crafts acylation, provide a solid foundation for its preparation in a laboratory setting. The insights into the role of fluorinated compounds in medicinal chemistry underscore the potential of 4'-Acetyl-4-fluoro-3-methylbiphenyl as a valuable tool in the design and synthesis of the next generation of therapeutic agents.
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